6-[(2,4-Dichlorophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
6-[(2,4-Dichlorophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC0866781
InChI:
InChI=1S/C10H6Cl2N4OS/c11-6-1-2-8(7(12)3-6)17-4-9-15-16-5-13-14-10(16)18-9/h1-3,5H,4H2
SMILES:
C1=CC(=C(C=C1Cl)Cl)OCC2=NN3C=NN=C3S2
Molecular Formula:
C10H6Cl2N4OS
Molecular Weight:
301.15 g/mol
6-[(2,4-Dichlorophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
CAS No.:
Cat. No.: VC0866781
Molecular Formula: C10H6Cl2N4OS
Molecular Weight: 301.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H6Cl2N4OS |
|---|---|
| Molecular Weight | 301.15 g/mol |
| IUPAC Name | 6-[(2,4-dichlorophenoxy)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
| Standard InChI | InChI=1S/C10H6Cl2N4OS/c11-6-1-2-8(7(12)3-6)17-4-9-15-16-5-13-14-10(16)18-9/h1-3,5H,4H2 |
| Standard InChI Key | NJZOQEPWMIKFTA-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C=C1Cl)Cl)OCC2=NN3C=NN=C3S2 |
| Canonical SMILES | C1=CC(=C(C=C1Cl)Cl)OCC2=NN3C=NN=C3S2 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator